4,5-Dichloro-2,3-dimethoxypyridine
Description
Properties
IUPAC Name |
4,5-dichloro-2,3-dimethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2/c1-11-6-5(9)4(8)3-10-7(6)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDRFWXPJLMCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2,3-dimethoxypyridine can be synthesized through several methods. One common approach involves the chlorination of 2,3-dimethoxypyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxy groups at positions 2 and 3 undergo acid- or base-catalyzed hydrolysis to yield hydroxyl derivatives. For example:
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Acidic Hydrolysis : Treatment with concentrated HCl (3 M) at elevated temperatures converts methoxy groups to hydroxyl groups, producing 4,5-dichloro-2,3-dihydroxypyridine. This reaction mirrors the hydrolysis of 3,5-dichloro-2,4-dimethoxypyridine to 3,5-dichloro-2,4-dihydroxypyridine (90% yield) .
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Regioselectivity : The C-3 methoxy group hydrolyzes faster than C-2 due to steric and electronic effects from adjacent substituents .
Table 1: Hydrolysis Conditions and Outcomes
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4,5-Dichloro-2,3-dimethoxypyridine | 3 M HCl, 60°C, 6 h | 4,5-Dichloro-2,3-dihydroxypyridine | ~85–90% |
Nucleophilic Substitution
The chlorine atoms at positions 4 and 5 participate in nucleophilic substitution reactions under specific conditions:
-
Iodide Displacement : Heating with NaI in acetic acid selectively replaces the C-4 chlorine due to steric accessibility, yielding 5-chloro-4-iodo-2,3-dimethoxypyridine .
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Amination : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) substitutes chlorine with amino groups. For instance, 4-chloro-5-methoxy-2,3-dimethoxypyridine reacts with NH₃ to form 4-amino-5-chloro-2,3-dimethoxypyridine .
Table 2: Substitution Reactions
Electrophilic Aromatic Substitution
The electron-rich pyridine ring undergoes electrophilic substitution, primarily at positions activated by methoxy groups:
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Nitration : Directed by the methoxy groups, nitration occurs at position 6 using HNO₃/H₂SO₄, yielding 4,5-dichloro-2,3-dimethoxy-6-nitropyridine.
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Halogenation : Bromination with Br₂ in CHCl₃ selectively targets position 6, forming 4,5-dichloro-6-bromo-2,3-dimethoxypyridine .
Table 3: Electrophilic Substitution Examples
Reductive Dechlorination
The chlorine atoms can be selectively reduced under catalytic hydrogenation conditions:
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C-4 Dechlorination : Using Pd/C and H₂ in ethanol removes the C-4 chlorine, yielding 5-chloro-2,3-dimethoxypyridine .
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Full Dechlorination : Prolonged hydrogenation with Raney Ni eliminates both chlorines, producing 2,3-dimethoxypyridine .
Table 4: Reductive Transformations
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Pd/C | H₂, EtOH, 50°C, 4 h | 5-Chloro-2,3-dimethoxypyridine | 90% | |
| This compound | Raney Ni | H₂, EtOH, 80°C, 12 h | 2,3-Dimethoxypyridine | 85% |
Oxidation and Cyclization
The methoxy groups facilitate oxidation and cyclization reactions:
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Oxidation to Quinones : Treatment with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) oxidizes the ring to a pyridoquinone derivative .
-
Cyclization with Alkynes : In the presence of Cu(I), the compound undergoes cycloaddition with alkynes to form fused polycyclic structures .
Key Mechanistic Insights:
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
4,5-Dichloro-2,3-dimethoxypyridine is primarily recognized for its fungicidal properties. It is effective against a range of fungal diseases affecting crops such as rice, cereals, and vegetables. The compound has demonstrated preventive and curative effects against diseases like powdery mildew, blast disease, and rust, making it a valuable asset in agricultural practices aimed at enhancing crop yield and quality.
- Active Ingredient in Fungicides : The compound is utilized in formulations that provide rainfastness, ensuring efficacy even after rainfall. This characteristic allows farmers to apply the fungicide without the need for frequent reapplication due to weather conditions .
- Control of Soil-Borne Diseases : It also shows effectiveness against soil-borne pathogens such as Fusarium and Pythium, which are notorious for causing significant crop losses .
Pharmaceutical Applications
Intermediate in Drug Synthesis
In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various drugs. Its derivatives are utilized in the production of medications that target a range of ailments.
- Synthesis of Pantoprazole : One notable application is its role in synthesizing pantoprazole, a medication used to treat gastroesophageal reflux disease (GERD). The compound acts as a precursor in the multi-step synthesis required to produce this proton pump inhibitor .
Chemical Properties and Formulation
The compound can be formulated into various preparations including:
- Dusts
- Granules
- Wettable powders
- Aqueous suspensions
- Emulsifiable concentrates
These formulations allow for flexibility in application methods depending on the specific agricultural or pharmaceutical needs .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in agricultural settings:
- Field Trials on Crop Protection : Field trials have shown that crops treated with formulations containing this compound exhibit significantly lower levels of fungal infections compared to untreated controls. This has led to improved crop yields and reduced reliance on multiple applications of fungicides .
- Pharmaceutical Development : Research into the synthesis pathways involving 4,5-Dichloro-2,3-dimethoxypyridine has revealed efficient methods for producing high-purity intermediates necessary for drug formulation. These advancements contribute to cost-effective production processes in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 4,5-dichloro-2,3-dimethoxypyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Applications : Chlorinated pyridines are common in drug scaffolds (e.g., kinase inhibitors). The dichloro-methoxy motif in this compound could enhance binding affinity to hydrophobic enzyme pockets.
- Materials Science : Halogenated pyridines serve as ligands in coordination polymers. The dichloro derivative’s electronic profile may tune luminescence or catalytic properties .
Biological Activity
4,5-Dichloro-2,3-dimethoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by two chlorine atoms and two methoxy groups attached to a pyridine ring. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties . These compounds have been evaluated against various pathogens, showing effectiveness in inhibiting growth. For instance, some derivatives demonstrated significant activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 8 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
Antiviral Activity
The compound has also been studied for its antiviral properties . It has shown promise in inhibiting viral replication in vitro. For example, certain derivatives have been tested against influenza virus strains, yielding promising results in reducing viral load .
Anticancer Activity
This compound and its derivatives have been investigated for their anticancer activity . Studies utilizing human cancer cell lines (e.g., A549 lung adenocarcinoma) revealed that these compounds can induce apoptosis and inhibit cell proliferation. The structure-activity relationship (SAR) studies indicated that modifications to the methoxy groups significantly affect potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 | 10 |
| Compound 2 | A549 | 5 |
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites.
- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Intercalation : Some derivatives may intercalate into DNA, disrupting replication and transcription processes .
Case Studies
- Anticancer Study : A study conducted on the efficacy of various derivatives against A549 cells showed that certain modifications led to a significant reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .
- Antimicrobial Evaluation : Another case study assessed the antimicrobial activity of several derivatives against resistant bacterial strains. The results indicated that specific substitutions enhanced the antimicrobial properties significantly .
Q & A
Basic Research Questions
Q. What spectroscopic methods are essential for structural confirmation of 4,5-Dichloro-2,3-dimethoxypyridine?
- Answer : Use 1H/13C NMR to identify methoxy and chlorine substituents, FT-IR for functional group validation (e.g., C-Cl stretching at ~550–600 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Cross-reference with crystallographic data (if available) for precise spatial arrangement .
Q. What synthetic routes are feasible for preparing this compound?
- Answer : Two primary strategies:
Chlorination of 2,3-dimethoxypyridine : Use POCl₃ or Cl₂ gas under controlled conditions to avoid over-chlorination. Monitor regioselectivity via TLC .
Methoxylation of 4,5-dichloropyridine : Employ NaOMe/Cu(I) catalysis in anhydrous methanol. Challenges include competing side reactions; optimize with protecting groups (e.g., trimethylsilyl) .
Q. How can researchers assess purity and stability during storage?
- Answer : Perform HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products. Store under nitrogen at –20°C in amber vials. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How do substituent positions influence reactivity in cross-coupling reactions?
- Answer : Chlorine at C4/C5 directs electrophilic substitution to C6. Use DFT calculations to map electron density and predict sites for Suzuki-Miyaura coupling. Validate with Pd(PPh₃)₄ catalysts and aryl boronic acids .
Q. What experimental controls resolve contradictions in reported reaction yields for nucleophilic substitutions?
- Answer : Systematically vary:
- Solvent polarity (e.g., DMF vs. THF) to assess solvation effects.
- Temperature gradients (25°C vs. 80°C) to identify kinetic vs. thermodynamic pathways.
- Catalyst loading (e.g., CuI vs. Pd(OAc)₂).
Document deviations using Design of Experiments (DoE) software .
Q. What mechanistic insights explain unexpected byproducts during methoxy group functionalization?
- Answer : Byproducts (e.g., demethylation or ring-opening) arise from acid-catalyzed cleavage. Use in-situ FT-IR to detect intermediates. Mitigate via buffered conditions (pH 7–8) or alternative reagents (e.g., BBr₃ for selective demethylation) .
Q. How can surface interactions (e.g., silica gel) affect chromatographic recovery?
- Answer : Pyridine derivatives adsorb strongly to acidic surfaces. Pretreat silica with triethylamine (1% v/v in mobile phase) to reduce tailing. Compare recovery rates using HPLC-MS vs. flash chromatography .
Q. What strategies enhance regioselectivity in halogen-exchange reactions?
- Answer : Use microwave-assisted synthesis (120°C, 30 min) with KI/CuI in DMSO to replace Cl with iodine at C4. Monitor progress via XPS or EDX for halogen distribution .
Methodological Tables
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
